4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the cyclopropyl and methylphenyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydro triazole derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-5-methyl-2-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Other 1,2,4-triazole derivatives with varying substituents on the triazole ring.
Uniqueness
4-cyclopropyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and methylphenyl groups, which enhance its chemical stability and biological activity. This combination of substituents is not commonly found in other triazole derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyclopropyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)11-13-14-12(16)15(11)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLYADLOMRODGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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